molecular formula C2H2F2N4 B2969129 5-(difluoromethyl)-2H-tetrazole CAS No. 1934814-84-2

5-(difluoromethyl)-2H-tetrazole

Cat. No. B2969129
CAS RN: 1934814-84-2
M. Wt: 120.063
InChI Key: YSUSOIHFLCQBLT-UHFFFAOYSA-N
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Description

Difluoromethyl groups (CF2H) are commonly used in pharmaceutical and agrochemical industries due to their ability to modify the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity . Tetrazoles are a class of organic compounds that contain a five-member ring made up of four nitrogen atoms and one carbon atom .


Synthesis Analysis

Difluoromethylation reactions have seen significant advances in recent years, particularly with the development of multiple difluoromethylation reagents . The synthesis of difluoromethylated compounds often involves the use of these reagents in various chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical composition and arrangement of atoms. While specific structural information for “5-(difluoromethyl)-2H-tetrazole” is not available, the structures of related compounds can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

Difluoromethylation reactions often involve the transfer of a CF2H group to a specific site on another molecule . These reactions can be accomplished on various substrates under mild and environmentally benign conditions .


Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like density, color, hardness, melting and boiling points, while chemical properties describe its ability to undergo specific chemical changes . The specific physical and chemical properties of “5-(difluoromethyl)-2H-tetrazole” are not available in the search results.

Scientific Research Applications

Overview of Tetrazoles

Tetrazoles, including 5-substituted variants like 5-(difluoromethyl)-2H-tetrazole, are synthetic heterocycles with a wide range of applications in different fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and medicinal chemistry (Roh, Vávrová, & Hrabálek, 2012). They are especially significant in medicinal chemistry due to their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with higher lipophilicity and metabolic resistance.

Synthesis and Functionalization

  • The synthesis of 5-substituted 1H-tetrazoles, like 5-(difluoromethyl)-2H-tetrazole, has been a focus of research due to their importance in medicinal chemistry. Advances in their synthesis involve more efficient and eco-friendly methods (Mittal & Awasthi, 2019).
  • Novel methods for the synthesis of 5-substituted 1H-tetrazoles involve microwave irradiation and the use of platinum nanoparticles as a catalyst, demonstrating efficient and scalable synthetic routes (Erken et al., 2015).

Applications in Organic Synthesis

  • 5-Substituted tetrazoles, including 5-(difluoromethyl)-2H-tetrazole, are advantageous intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. Their functionalization is a key area of research due to the challenge of isomer formation (Roh, Vávrová, & Hrabálek, 2012).

Role in Coordination Chemistry

  • In coordination chemistry, tetrazoles like 5-(difluoromethyl)-2H-tetrazole are used due to their nitrogen-containing heterocyclic ligands. They have applications in the synthesis of metal-organic coordination polymers with interesting physical properties (Zhao et al., 2008).

Potential in Drug Design

  • The role of 5-substituted tetrazoles in drug design is significant. They are used as bioisosteric replacements for carboxylic acids in various clinical drugs. Understanding their binding modes and structural biology is vital for further medicinal applications (Neochoritis, Zhao, & Dömling, 2019).

Other Applications

  • Tetrazole derivatives have been explored for various other applications such as corrosion inhibitors for metals and as components in high-energy materials. This highlights the versatility of 5-(difluoromethyl)-2H-tetrazole in different scientific domains (Zucchi, Trabanelli, & Fonsati, 1996).

Mechanism of Action

The mechanism of action for a compound refers to how it interacts with other substances at the molecular level. For difluoromethylated compounds, the CF2H group can have significant impacts on the physical properties of the compound, which can influence its interactions with other substances .

Future Directions

Recent advances in difluoromethylation reactions have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . Future research may focus on developing more efficient synthetic processes and exploring new applications for difluoromethylated compounds .

properties

IUPAC Name

5-(difluoromethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2N4/c3-1(4)2-5-7-8-6-2/h1H,(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUSOIHFLCQBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-2H-tetrazole

CAS RN

1934814-84-2
Record name 5-(difluoromethyl)-2H-1,2,3,4-tetrazole
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